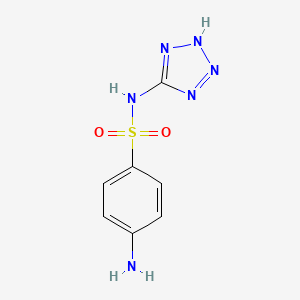

4-氨基-N-(1H-四唑-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide is a chemical compound with the CAS Number: 19921-11-0 . It has a molecular weight of 240.25 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the use of Density Functional Theory (DFT) calculations using B3LYP/6-311þþG (d,p) to investigate the molecular and electronic structures . The synthesized compounds were tested against various bacteria .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide has been analyzed using spectroscopic (1 H NMR and FT–IR) properties, electronic structure calculations, and in silico molecular docking . A conformational analysis was completed to obtain stable structures .Physical And Chemical Properties Analysis

4-amino-N-(1H-tetrazol-5-yl)benzenesulfonamide is a powder at room temperature . It has a melting point of 202-203 degrees Celsius .科学研究应用

癌症治疗的光动力疗法:Pişkin、Canpolat和Öztürk(2020)的研究调查了一种含苯磺酰胺衍生物基团的酞菁锌衍生物,包括一种4-氨基-N-(1H-四唑-5-基)苯磺酰胺衍生物。该化合物显示出良好的荧光特性,高单线态氧量子产率和适当的光降解量子产率,使其成为潜在的II型光敏剂,用于癌症治疗 (Pişkin, Canpolat, & Öztürk, 2020)。

抗癌活性:Karakuş等人(2018)合成了4-氨基-N-(1H-四唑-5-基)苯磺酰胺的衍生物,并评估了其对人类结肠癌和子宫颈癌细胞系的抗癌活性。其中一种化合物显示出显著的抗癌活性,表明这些衍生物在癌症治疗中的潜力 (Karakuş等人,2018)。

氢键模式:Subashini、Muthiah、Bocelli和Cantoni(2007)研究了与4-氨基-N-(1H-四唑-5-基)苯磺酰胺相关的化合物的氢键模式。这项研究为了解该化合物在各种应用中的行为提供了见解,这对于理解分子结构和相互作用至关重要 (Subashini等人,2007)。

分子对接和生物评价:Akram等人(2019)合成了磺胺衍生物,包括4-氨基-N-(1H-四唑-5-基)苯磺酰胺,并进行了分子对接和生物评价。他们的研究表明,这些化合物具有抗菌特性,并对碳酸酐酶酶有中等抑制作用,暗示了它们在抗菌应用中的潜力 (Akram et al., 2019)。

光化学分解:Zhou和Moore(1994)研究了磺胺甲氧唑的光化学分解,这是与4-氨基-N-(1H-四唑-5-基)苯磺酰胺相关的化合物。他们的发现有助于了解这些化合物的光稳定性和降解途径,这对于它们的安全有效使用至关重要 (Zhou & Moore, 1994)。

安全和危害

The safety information available indicates that the compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

Similar compounds with a tetrazole structure have been reported to exhibit antimicrobial activity and cytotoxicity .

Mode of Action

It is known that tetrazole derivatives can interact with biological targets through hydrogen bonding, owing to the presence of multiple nitrogen atoms in the tetrazole ring .

Biochemical Pathways

Tetrazole derivatives are known to interfere with various biological processes, potentially including dna synthesis .

Result of Action

It is known that tetrazole derivatives can exhibit antimicrobial activity and cytotoxicity .

Action Environment

It is known that the stability of tetrazole derivatives can be influenced by factors such as temperature and ph .

属性

IUPAC Name |

4-amino-N-(2H-tetrazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O2S/c8-5-1-3-6(4-2-5)16(14,15)11-7-9-12-13-10-7/h1-4H,8H2,(H2,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTRZVXIZLMTKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B564009.png)

![7-Bromo-2-methylbenzo[d]thiazole](/img/structure/B564029.png)